molecular formula C20H18FN5O3 B2462676 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 1251673-23-0

5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2462676
CAS RN: 1251673-23-0
M. Wt: 395.394
InChI Key: WMHKGQFYGXETQF-UHFFFAOYSA-N
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Description

5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C20H18FN5O3 and its molecular weight is 395.394. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

Compounds containing oxadiazole rings, including those similar to 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, have been studied for their antimicrobial and antioxidant properties. For instance, a study by Menteşe et al. (2015) explored benzimidazole derivatives with oxadiazole rings for their antimicrobial effectiveness against various bacteria, including Gram-positive and Gram-negative strains, and found some derivatives to be effective. The same study also highlighted the compounds' antioxidant activities, particularly their scavenging abilities in ABTS and DPPH assays (Menteşe, Ülker, & Kahveci, 2015).

Anti-Inflammatory and Cytotoxicity Effects

Compounds similar to 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole have been synthesized and evaluated for their anti-inflammatory and cytotoxic activities. For instance, Labanauskas et al. (2001) synthesized derivatives that showed significant anti-inflammatory activity. These findings are important for understanding the potential therapeutic applications of such compounds (Labanauskas, Kalcas, Udrenaite, Gaidelis, Brukštus, & Daukšas, 2001).

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds with oxadiazole and triazole moieties are crucial for understanding their chemical properties and potential applications. Research by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on synthesizing and characterizing compounds similar to 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, providing insights into their molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Applications in Catalysis

Compounds with oxadiazole and triazole structures, similar to the compound , have found applications in catalysis. Bumagin et al. (2018) reported on the synthesis of isoxazole and oxadiazole derivatives and their application in high-turnover catalysis in aqueous media, demonstrating the potential of these compounds in catalytic processes (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-4-6-15(21)7-5-13)19-22-20(29-24-19)14-8-16(27-2)10-17(9-14)28-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHKGQFYGXETQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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